(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(2-(trifluoromethoxy)benzoyl)piperazin-1-yl)methanone
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Description
(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(2-(trifluoromethoxy)benzoyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H21F3N4O3 and its molecular weight is 422.408. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapies .
Mode of Action
This compound acts as a core protein allosteric modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants . The exact nature of this interaction and the resulting changes in the core protein’s conformation are still under investigation.
Biochemical Pathways
The compound affects the HBV life cycle by modulating the conformation of the core protein . This modulation disrupts the normal function of the core protein, thereby inhibiting the replication of the virus
Pharmacokinetics
It has been demonstrated that the compound can effectively reduce hbv dna viral load when administered orally in an hbv aav mouse model . This suggests that the compound has good bioavailability.
Result of Action
The primary molecular effect of this compound’s action is the inhibition of HBV replication . On a cellular level, this results in a reduction of the viral load within infected cells . The broader effects of this action on the health and function of the organism are the subject of ongoing research.
Properties
IUPAC Name |
[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]-[2-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O3/c21-20(22,23)30-17-7-2-1-5-14(17)18(28)25-9-11-26(12-10-25)19(29)15-13-24-27-8-4-3-6-16(15)27/h1-2,5,7,13H,3-4,6,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYQSODURUAZFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4OC(F)(F)F)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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